N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
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Overview
Description
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is a complex organic compound that features an isoquinoline moiety, a phenylthio group, and an aminoacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(Isoquinolin-6-yl)methyl-1H-pyrazole-4-carboxamide: This compound also features an isoquinoline moiety and is used as a plasma kallikrein inhibitor for the treatment of hereditary angioedema.
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)ethanamide: A closely related compound with similar structural features but different biological activity.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
920513-39-9 |
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Molecular Formula |
C23H19N3OS |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI Key |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
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